molecular formula C6H3Cl2N3 B1424371 5,6-Dichloro-3H-imidazo[4,5-b]pyridine CAS No. 189102-97-4

5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1424371
CAS No.: 189102-97-4
M. Wt: 188.01 g/mol
InChI Key: UWYSZYFNTMSWDF-UHFFFAOYSA-N
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Description

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused imidazole and pyridine rings, which are substituted with chlorine atoms at the 5 and 6 positions

Biochemical Analysis

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes and proteins

Cellular Effects

Imidazo[4,5-b]pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[4,5-b]pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazo[4,5-b]pyridine derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that imidazo[4,5-b]pyridine derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazo[4,5-b]pyridine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that imidazo[4,5-b]pyridine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by chlorination. For example, the reaction of 2,3-diaminopyridine with glyoxal in the presence of hydrochloric acid can yield the desired imidazo[4,5-b]pyridine core, which is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine substituents .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazo[4,5-b]pyridine core can undergo oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .

Scientific Research Applications

5,6-Dichloro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

5,6-Dichloro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives and related compounds:

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and resulting biological activities.

Properties

IUPAC Name

5,6-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSZYFNTMSWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701597
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189102-97-4
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-3H-imidazo[4,5-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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